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molecular formula C8H12N2O2 B8616673 3-Cyclopropyl-6-methylpiperazine-2,5-dione

3-Cyclopropyl-6-methylpiperazine-2,5-dione

Cat. No. B8616673
M. Wt: 168.19 g/mol
InChI Key: VVUZLMZOKNWEJN-UHFFFAOYSA-N
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Patent
US07041672B2

Procedure details

A solution of methyl(L-alanylamino)(cyclopropyl)acetate hydrochloride (230 mg, 0.97 mmol) in 7 N NH3 in MeOH (6 mL) was heated at reflux for 5 hr. Cool to rt and concentrate. The resulting material was dried at rt/0.5 mm Hg to provide 0.21 g of 3-cyclopropyl-6-methylpiperazine-2,5-dione as a solid: 1H NMR (CDCl3) δ 0.26–0.51, 1.06–1.37, 3.16–3.25, 3.50, 3.80, 4.00, 8.13.
Name
methyl(L-alanylamino)(cyclopropyl)acetate hydrochloride
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=O)[CH:5]([NH:9][C:10](=[O:14])[C@H:11]([CH3:13])[NH2:12])[CH:6]1[CH2:8][CH2:7]1>N.CO>[CH:6]1([CH:5]2[NH:9][C:10](=[O:14])[CH:11]([CH3:13])[NH:12][C:4]2=[O:3])[CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
methyl(L-alanylamino)(cyclopropyl)acetate hydrochloride
Quantity
230 mg
Type
reactant
Smiles
Cl.COC(C(C1CC1)NC([C@@H](N)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The resulting material was dried at rt/0.5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 128.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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